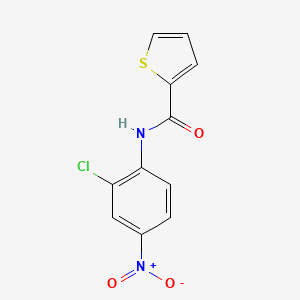

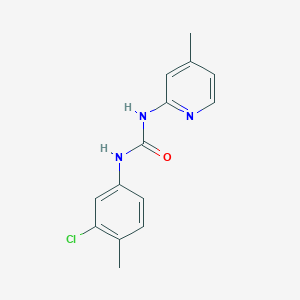

N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide is a compound that could be classified within the realm of organic chemistry, particularly involving halogenated nitroaromatics and thiophene derivatives. Such compounds are of interest due to their diverse chemical properties and potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves strategic functionalization and coupling reactions. For instance, the reaction of chloral with substituted anilines can lead to a variety of products depending on the amine type and reaction conditions, forming intermediates that could potentially lead to compounds similar to this compound under specific conditions (Issac & Tierney, 1996).

科学的研究の応用

Synthesis of Organic Compounds

N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide is involved in the synthesis of complex organic compounds. For instance, it is used in the creation of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines. This process highlights its role in forming new compounds with potential applications in organic chemistry and materials science (Androsov, 2008).

Development of Chemosensors

Another significant application of this compound derivatives is in the development of chemosensors for detecting cyanide in aqueous environments. This application leverages the strong affinity of cyanide toward the acyl carbonyl carbon, showcasing the compound's potential in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Anticancer Research

Furthermore, this compound derivatives have been explored for their anticancer properties. Research into the molecular structure and anticancer activities of such derivatives has shown significant activity against various human cancer cell lines, pointing to its potential in developing new anticancer therapies (Pandey et al., 2019).

Corrosion Inhibition

In the realm of materials science, derivatives of this compound have been utilized in corrosion inhibition studies. These studies demonstrate how modifications at the molecular level can influence the inhibition efficiency of compounds on the acidic corrosion of mild steel, providing insights into their potential applications in industrial corrosion protection (Mishra et al., 2018).

High-Performance Materials

Lastly, the incorporation of nitro-substituted compounds, including derivatives of this compound, into polymers has led to the development of new classes of materials with high refractive indices and excellent thermal stability. Such advancements underscore the compound's contribution to creating innovative materials with potential applications in optics and electronics (Javadi et al., 2015).

特性

IUPAC Name |

N-(2-chloro-4-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKJKQKJNKPSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

![(3S*,4S*)-1-[1-(4-biphenylyl)-1H-tetrazol-5-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5501690.png)

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)